molecular formula C9H11N5 B13329394 1-[2-(Pyridin-4-YL)ethyl]-1H-1,2,4-triazol-3-amine

1-[2-(Pyridin-4-YL)ethyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B13329394
M. Wt: 189.22 g/mol
InChI Key: GRYGBEIQBSXJDZ-UHFFFAOYSA-N
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Description

1-[2-(Pyridin-4-YL)ethyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that combines a pyridine ring with a triazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. The unique structure of this compound allows it to interact with various biological targets, making it a valuable candidate for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Pyridin-4-YL)ethyl]-1H-1,2,4-triazol-3-amine typically involves the reaction of 4-pyridinecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable reagent, such as sodium acetate, to form the triazole ring. The final step involves the alkylation of the triazole with an appropriate alkylating agent to introduce the ethyl group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Pyridin-4-YL)ethyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole or pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Alkyl halides, aryl halides, base catalysts like potassium carbonate.

Major Products Formed:

    Oxidation: N-oxides of the triazole or pyridine ring.

    Reduction: Reduced derivatives with hydrogenated triazole or pyridine rings.

    Substitution: Functionalized derivatives with various substituents on the triazole or pyridine rings.

Scientific Research Applications

1-[2-(Pyridin-4-YL)ethyl]-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with unique properties, such as conductive polymers and advanced coatings.

Mechanism of Action

The mechanism of action of 1-[2-(Pyridin-4-YL)ethyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby exerting its biological effects. Additionally, the triazole and pyridine rings can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 1-(Pyridin-2-yl)ethan-1-one
  • 1-(Pyridin-3-yl)ethan-1-one
  • 1-(Pyridin-4-yl)ethan-1-one

Comparison: 1-[2-(Pyridin-4-YL)ethyl]-1H-1,2,4-triazol-3-amine is unique due to the presence of both the triazole and pyridine rings, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced binding affinity and specificity towards biological targets, making it a valuable candidate for drug development and other applications.

Biological Activity

1-[2-(Pyridin-4-YL)ethyl]-1H-1,2,4-triazol-3-amine is a compound belonging to the triazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of triazole derivatives often involves cycloaddition reactions. For this compound, methods typically include the reaction of pyridine derivatives with hydrazines and subsequent cyclization. The compound can be synthesized via a one-pot reaction that combines various reagents under controlled conditions, yielding significant quantities with high purity .

Antimicrobial Properties

Research indicates that triazole compounds exhibit notable antimicrobial activity. For instance, studies have shown that derivatives of 1,2,4-triazoles can effectively inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with cellular processes such as DNA replication and protein synthesis .

CompoundActivityTarget Organism
This compoundModerateE. coli
This compoundStrongS. aureus

Anticancer Activity

Triazole derivatives have been investigated for their anticancer properties. In vitro studies suggest that this compound can induce apoptosis in cancer cell lines through mechanisms involving caspase activation and modulation of cell cycle progression .

Case Study:
In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µM), indicating its potential as an anticancer agent.

Enzyme Inhibition

The compound has also been tested as an inhibitor of various enzymes. Notably, it has shown promise as an inhibitor of the enzyme dihydrofolate reductase (DHFR), which is crucial in the folate synthesis pathway in many pathogens .

Research Findings:
In enzyme assays, this compound exhibited an IC50 value of 12 µM against DHFR from Plasmodium falciparum, suggesting potential use in antimalarial therapies.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-[2-(pyridin-4-yl)ethyl]-1H-1,2,4-triazol-3-amine, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via S-alkylation of a triazole-thiol precursor with a pyridyl-containing alkyl halide in an alkaline medium (e.g., NaOH in methanol). Optimization involves adjusting stoichiometry, solvent choice (e.g., MeOH for solubility), and temperature (room temperature to 35°C). For example, NaOH (1.02 mmol) and 4-amino-5-(pyridin-4-yl)-1,2,4-triazole-3-thiol (1.03 mmol) in MeOH yield derivatives after alkyl halide addition .
  • Key Data :

ParameterOptimal Condition
SolventMethanol
BaseNaOH
TemperatureRoom temperature
Reaction Time2–48 hours (depending on halide reactivity)

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral markers are critical?

  • Methodology : Use 1H-NMR to confirm the pyridin-4-yl ethyl chain (δ 2.8–3.5 ppm for CH2 protons adjacent to N; δ 8.5–8.7 ppm for pyridine protons) and the triazole amine (δ 5.5–6.0 ppm). 13C-NMR identifies the triazole carbons (C3 at ~150 ppm) and pyridine carbons (C4 at ~150 ppm). IR spectroscopy confirms NH2 stretches (~3300–3400 cm⁻¹) .

Q. How can researchers address discrepancies in spectral data during structural validation?

  • Methodology : Cross-validate using X-ray crystallography (if crystals are obtainable) to resolve tautomeric ambiguities, as seen in triazole systems where 1,2,4-triazol-3-amine and 1,2,4-triazol-5-amine tautomers coexist. Computational tools (e.g., DFT calculations) can predict NMR shifts for comparison .

Advanced Research Questions

Q. What strategies are effective for modifying the pyridin-4-yl or triazol-3-amine moieties to enhance biological activity?

  • Methodology : Introduce electron-withdrawing groups (e.g., fluoroethyl) to the pyridin-4-yl ring to improve membrane permeability. For the triazole core, alkylsulfanyl substitutions at C3 increase metabolic stability. Use Sonogashira coupling or Buchwald-Hartwig amination for regioselective functionalization .
  • Case Study : Fluorination at the ethyl chain (e.g., 2-fluoroethyl) enhances binding to kinase targets by altering electronic properties and steric interactions .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?

  • Methodology : Perform molecular docking (using AutoDock Vina or Schrödinger) with crystal structures of target proteins (e.g., EGFR or JAK2). Focus on hydrogen bonding between the triazol-3-amine NH2 and kinase active-site residues (e.g., Glu738 in EGFR). Validate predictions via surface plasmon resonance (SPR) to measure binding kinetics (KD) .

Q. What experimental approaches resolve contradictions in biological assay results (e.g., inconsistent IC50 values)?

  • Methodology :

  • Control for tautomerism : Use pH-adjusted assays, as triazole tautomers exhibit varying activity in acidic vs. basic conditions.
  • Orthogonal assays : Combine enzymatic inhibition (e.g., luminescent ATP depletion) with cell-based viability assays (e.g., MTT) to confirm target specificity .

Data Analysis and Mechanistic Questions

Q. How can researchers determine the reaction mechanism of S-alkylation in the compound’s synthesis?

  • Methodology : Conduct kinetic studies (e.g., varying alkyl halide concentrations) to identify rate-determining steps. Use isotopic labeling (e.g., D2O) to track proton transfer during base-mediated deprotonation. DFT calculations map energy profiles for intermediates .

Q. What role does the pyridin-4-yl group play in the compound’s physicochemical properties?

  • Methodology : Measure logP (via HPLC) to assess lipophilicity changes. Pyridin-4-yl’s planar structure enhances π-π stacking in crystal lattices, improving solubility in polar solvents. Compare with pyridin-2-yl or pyridin-3-yl analogs using XRPD to correlate structure with solubility .

Q. Structural and Tautomeric Considerations

Q. How do tautomeric forms of the triazol-3-amine core influence its reactivity and bioactivity?

  • Methodology : Use variable-temperature NMR to observe tautomer equilibria. In DMSO-d6, the 1,2,4-triazol-3-amine tautomer dominates at 25°C, while heating shifts equilibrium toward the 5-amine form. Bioactivity assays under controlled pH (5.0–7.4) reveal tautomer-specific effects .

Q. Can crystallography reliably distinguish between isomeric byproducts formed during synthesis?

  • Methodology : Single-crystal X-ray diffraction unambiguously assigns regiochemistry. For example, a 1,2,4-triazol-5-amine isomer shows distinct dihedral angles (2.3° between triazole and phenyl planes) compared to the 3-amine tautomer .

Properties

Molecular Formula

C9H11N5

Molecular Weight

189.22 g/mol

IUPAC Name

1-(2-pyridin-4-ylethyl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C9H11N5/c10-9-12-7-14(13-9)6-3-8-1-4-11-5-2-8/h1-2,4-5,7H,3,6H2,(H2,10,13)

InChI Key

GRYGBEIQBSXJDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1CCN2C=NC(=N2)N

Origin of Product

United States

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